eEF2K-IN-21I
Description
Overview of eEF2K as an Atypical Protein Kinase
Eukaryotic Elongation Factor 2 Kinase (eEF2K) stands apart from the majority of protein kinases due to its distinct structural and functional characteristics. frontiersin.orgmdpi.com It belongs to the small family of α-kinases, which are structurally different from conventional protein kinases. frontiersin.orgmdpi.com This structural uniqueness dictates its substrate specificity and regulatory mechanisms. frontiersin.orgmdpi.com eEF2K is a calcium/calmodulin-dependent protein kinase, meaning its activity is reliant on the presence of calcium ions and the protein calmodulin. mdpi.comportlandpress.com This dependency links its function directly to cellular calcium signaling, a vital communication network within the cell. The human eEF2K protein consists of 725 amino acids, with its catalytic domain located towards the N-terminus. nih.govuniprot.org
Fundamental Importance of eEF2K in Cellular Homeostasis and Stress Response
The ability of eEF2K to control the rate of protein synthesis makes it a crucial player in maintaining cellular homeostasis, the stable internal environment of a cell. nih.govembopress.org By inhibiting protein synthesis, which is a major consumer of cellular energy, eEF2K helps to conserve resources during times of stress. frontiersin.orgnih.gov
eEF2K is activated under various stress conditions, including:
Nutrient deprivation nih.govresearchgate.net
Energy depletion (low ATP levels) nih.govnih.gov
Hypoxia (low oxygen) nih.govresearchgate.net
Genotoxic stress (DNA damage) researchgate.netnih.gov
Acidosis researchgate.net
Under these challenging circumstances, the activation of eEF2K and the subsequent reduction in protein synthesis are considered cytoprotective, helping cells to survive until conditions improve. nih.gov The integrated stress response (ISR) is a broader cellular program activated by various stressors, leading to a general decrease in protein synthesis to restore homeostasis. embopress.org eEF2K's role in this response is critical for cellular adaptation and survival. nih.govembopress.org
The study of eEF2K and its inhibitors, such as eEF2K-IN-21I, is an active area of research. hodoodo.comdcchemicals.commedkoo.com Understanding the intricate mechanisms of eEF2K regulation provides valuable insights into fundamental cellular processes and their dysregulation in various diseases. mdpi.commdpi.com
Properties
Molecular Formula |
C16H12Cl2N2O4S |
|---|---|
Molecular Weight |
399.24 |
IUPAC Name |
3-((4-Cyanophenyl)sulfonamido)-3-(2,4-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C16H12Cl2N2O4S/c17-11-3-6-13(14(18)7-11)15(8-16(21)22)20-25(23,24)12-4-1-10(9-19)2-5-12/h1-7,15,20H,8H2,(H,21,22) |
InChI Key |
VNOIISWSHOWBRB-UHFFFAOYSA-N |
SMILES |
O=C(O)CC(NS(=O)(C1=CC=C(C#N)C=C1)=O)C2=CC=C(Cl)C=C2Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eEF2KIN-21I; eEF2K-IN21I; eEF2K IN 21I; eEF2K-IN-21I |
Origin of Product |
United States |
Molecular Mechanisms and Cellular Regulation of Eef2k Activity
Phosphorylation of Eukaryotic Elongation Factor 2 (eEF2) by eEF2K
eEF2K phosphorylates eEF2 at a single, highly specific site: the threonine residue at position 56 (Thr56). patsnap.comembopress.org This modification is the direct cause of eEF2 inactivation. The addition of a negatively charged phosphate (B84403) group at Thr56 is believed to induce a conformational change in eEF2, which prevents it from binding effectively to the ribosome. Consequently, the translocation step of elongation is blocked, and protein synthesis is arrested. patsnap.com Chemical inhibitors of eEF2K, such as the class to which eEF2K-IN-21I belongs, function by binding to the kinase and preventing it from carrying out this specific phosphorylation event. patsnap.com This leaves eEF2 in its dephosphorylated, active state, permitting protein synthesis to continue.
| Feature | Description |
| Enzyme | Eukaryotic Elongation Factor 2 Kinase (eEF2K) |
| Substrate | Eukaryotic Elongation Factor 2 (eEF2) |
| Phosphorylation Site | Threonine-56 (Thr56) |
| Functional Consequence | Inhibition of eEF2 activity, leading to a halt in the elongation phase of protein synthesis. |
Upstream Regulatory Signaling Pathways Modulating eEF2K Activity
The activity of eEF2K is meticulously regulated by several major intracellular signaling pathways. These pathways integrate diverse signals related to nutrient status, energy levels, growth factors, and cellular stress to either activate or suppress eEF2K function.
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central controller of cell growth and anabolism. When nutrients and growth factors are abundant, mTORC1 is active and promotes protein synthesis. A key way it achieves this is by suppressing eEF2K. mdpi.comnih.gov Active mTORC1 phosphorylates eEF2K at multiple sites, which inhibits its kinase activity. This ensures that eEF2 remains active and translation elongation can proceed at a high rate. Conversely, when mTORC1 is inhibited, such as by the drug rapamycin or under conditions of nutrient stress, its inhibitory phosphorylation of eEF2K ceases. nih.govembopress.org This de-suppression leads to eEF2K activation and a subsequent slowdown of protein synthesis. embopress.org
AMP-activated protein kinase (AMPK) functions as a primary sensor of cellular energy status. When the ratio of AMP to ATP increases, signaling low energy, AMPK becomes active. Active AMPK works to restore energy homeostasis by switching off anabolic (energy-consuming) processes and activating catabolic (energy-producing) pathways. One of the key targets of AMPK is eEF2K. AMPK can directly phosphorylate and activate eEF2K. frontiersin.org This activation leads to the phosphorylation of eEF2, a reduction in protein synthesis, and the conservation of cellular energy, which is critical for survival during metabolic stress. frontiersin.orgmdpi.com
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK/p90RSK branch, is typically associated with cell proliferation and growth. While mTORC1 is the primary inhibitory pathway, evidence suggests crosstalk exists between the MAPK pathway and eEF2K. For instance, studies have shown that under certain stress conditions, AMPK activation can inhibit the interaction between eEF2K and MEK1/2, a key component of the MAPK pathway, suggesting a complex regulatory interplay. frontiersin.org
eEF2K is structurally unique as it is a calcium/calmodulin-dependent protein kinase (CaM-KIII). researchgate.netpatsnap.com Its activation is fundamentally dependent on the presence of intracellular calcium (Ca2+) and the calcium-binding protein calmodulin (CaM). frontiersin.orgnih.gov An influx of Ca2+ into the cytoplasm leads to the formation of a Ca2+/CaM complex. This complex then binds to a specific domain on eEF2K, triggering a conformational change that activates the enzyme's catalytic domain. frontiersin.org This initial activation is often followed by autophosphorylation of eEF2K at sites such as Threonine-348, which sustains and enhances its kinase activity. frontiersin.org
| Regulatory Pathway | Effect on eEF2K Activity | Cellular Condition |
| mTORC1 | Inhibition | High nutrients, growth factors |
| AMPK | Activation | Low energy (High AMP/ATP) |
| Calcium/Calmodulin (CaM) | Activation | Increased intracellular Ca2+ |
Stress-Activated Kinase Pathways Influencing eEF2K
eEF2K acts as a crucial sensor and effector in response to various cellular stresses, which often signal a need to conserve energy by downregulating protein synthesis. frontiersin.orgmdpi.com Several stress-activated kinase pathways converge on eEF2K to modulate its activity.
Nutrient Deprivation: In conditions of low nutrient availability, eEF2K is robustly activated. frontiersin.orgmdpi.com This response is primarily mediated by two key cellular energy sensors:
AMP-activated protein kinase (AMPK): Low cellular energy levels, indicated by a high AMP:ATP ratio, lead to the activation of AMPK. frontiersin.orgnih.gov AMPK can directly phosphorylate eEF2K at Ser398, leading to its activation. nih.govuniprot.orghubrecht.eu This phosphorylation enhances eEF2K's ability to inhibit its substrate, eEF2, thereby slowing down translation elongation to conserve limited energy resources. frontiersin.orghubrecht.eu
Mammalian Target of Rapamycin Complex 1 (mTORC1): In nutrient-rich conditions, mTORC1 is active and suppresses eEF2K activity by phosphorylating it at several inhibitory sites, including Ser366. frontiersin.orguniprot.org During nutrient deprivation, mTORC1 activity is inhibited, which relieves this suppression and contributes to eEF2K activation. frontiersin.orgmdpi.com
Hypoxia: Reduced oxygen availability (hypoxia) is a significant cellular stress, particularly relevant in the microenvironment of solid tumors. mdpi.comresearchgate.net Hypoxia induces eEF2K activation through a distinct mechanism involving post-translational modification. Proline hydroxylases, which require oxygen to function, hydroxylate eEF2K on Proline-98 in normoxic conditions, a modification that impairs its activity. frontiersin.org Under hypoxic conditions, the inactivation of these hydroxylases prevents this modification, leading to the stabilization and activation of eEF2K. frontiersin.org This allows cells to adapt by reducing the rate of protein synthesis. frontiersin.org
Acidosis: The microenvironment of tumors is often acidic. eEF2K is acutely activated by a drop in pH. frontiersin.orgresearchgate.net This activation mechanism involves the protonation of specific histidine residues. Studies have identified five crucial histidine residues in eEF2K (H80, H87, H94, H227, and H230) and one in its binding partner calmodulin (H108) that are essential for its activation at low pH. researchgate.net Protonation of these residues appears to enhance the ability of calmodulin to activate the kinase, providing a direct link between extracellular acidosis and the inhibition of protein synthesis. researchgate.net
The role of specific inhibitors like this compound in modulating these stress responses has not been extensively characterized in published research.
Autophosphorylation and Intramolecular Regulation of eEF2K
Autophosphorylation is a key mechanism for regulating the activity of many protein kinases, and eEF2K is no exception. This process occurs as an intramolecular event, meaning a single eEF2K molecule phosphorylates itself. nih.gov In the presence of calcium ions (Ca²⁺) and its activator, calmodulin (CaM), eEF2K undergoes rapid autophosphorylation on multiple serine and threonine residues. frontiersin.orgnih.gov
Several key autophosphorylation sites have been identified, each contributing to the fine-tuning of the kinase's activity:
Threonine-348 (Thr348): This is a major site of autophosphorylation and is crucial for the catalytic activity of eEF2K. frontiersin.orgnih.govnih.gov Phosphorylation at this site, which occurs after the initial binding of Ca²⁺/CaM, triggers a conformational change that significantly increases the kinase's activity. frontiersin.org Its phosphorylation state is also linked to the regulation of eEF2K protein stability. frontiersin.org
Other sites: Additional autophosphorylation sites such as Ser78, Thr353, Ser366, and Ser445 have also been identified. nih.gov Mutation of Ser78 and Ser366 to non-phosphorylatable alanine (B10760859) residues has been shown to decrease eEF2K activity, indicating their importance in maintaining the kinase's function. nih.gov
This complex pattern of autophosphorylation allows eEF2K to integrate signals and maintain its activity state. While compounds like this compound are designed to inhibit the kinase's catalytic function, their specific impact on the autophosphorylation process itself is not currently documented. patsnap.commdpi.com
Table 1: Key Autophosphorylation Sites of eEF2K and Their Function
| Site | Location/Context | Function | References |
|---|---|---|---|
| Thr348 | Major autophosphorylation site | Essential for catalytic activity; triggers conformational change for activation; regulates protein stability. | frontiersin.orgnih.govnih.gov |
| Ser78 | N-terminal region | Contributes to kinase activity. | nih.gov |
| Ser366 | Linker region | Modulates kinase activity; also a target for inhibitory phosphorylation by other kinases like S6K. | frontiersin.orgnih.govnih.gov |
| Thr353 | Linker region | Conserved autophosphorylation site. | nih.gov |
| Ser445 | Linker region | Conserved autophosphorylation site. | nih.gov |
Post-Translational Modifications of eEF2K Beyond Phosphorylation
Beyond the extensive regulation by phosphorylation, eEF2K is subject to other critical post-translational modifications (PTMs) that control its function and stability.
Proline Hydroxylation: As mentioned in the context of hypoxia, eEF2K is hydroxylated on Proline-98 (Pro98). frontiersin.org This modification is catalyzed by oxygen-dependent proline hydroxylases. The hydroxylation of Pro98 inhibits eEF2K activity by partially impairing the binding of its essential activator, calmodulin. frontiersin.org During hypoxia, the lack of oxygen prevents this modification, leading to increased eEF2K activity. frontiersin.org
Ubiquitination: The stability and degradation of the eEF2K protein are controlled by the ubiquitin-proteasome system. The SCFβTrCP ubiquitin ligase complex has been identified as being responsible for targeting eEF2K for degradation. hubrecht.eu This degradation process is itself regulated by phosphorylation, as it requires eEF2K to be autophosphorylated on a specific recognition site for βTrCP. hubrecht.eu This creates a feedback loop where activated eEF2K is eventually marked for destruction, allowing for the resumption of protein synthesis after a period of stress. hubrecht.eu
The influence of the inhibitor this compound on these non-phosphorylation-based regulatory mechanisms is not described in the current body of scientific literature.
Interaction of eEF2K with Scaffolding Proteins and Subcellular Localization
The function of eEF2K is not only determined by its catalytic activity but also by its location within the cell and its interaction with other proteins. These interactions can localize the kinase to specific subcellular compartments, bringing it into proximity with its regulators and substrates.
One of the best-characterized interacting partners is the scaffolding protein Homer1 . nih.govnih.gov Studies have shown that eEF2K's activity and localization can be regulated by its binding to the Homer1b/c isoform. nih.gov This interaction is particularly important in neurons, where the precise, localized control of protein synthesis is critical for processes like synaptic plasticity. nih.govnih.gov The interaction between eEF2K and Homer1 is itself regulated by the mTORC1 signaling pathway, which can phosphorylate eEF2K at Ser396, influencing its binding to Homer1 and thereby affecting localized protein synthesis at synapses. nih.gov
Furthermore, eEF2K activity has been linked to the regulation of ribosome availability and the abundance of processing bodies (p-bodies), which are cytoplasmic granules involved in mRNA storage and decay. nih.gov Under certain conditions, activated eEF2K can lead to an accumulation of "idle" 80S ribosomes that are bound by phosphorylated eEF2 and another protein, SERBP1, effectively excluding them from active translation. nih.govnih.gov This suggests that eEF2K's role extends beyond simply phosphorylating eEF2 to include the broader regulation of ribosome dynamics and mRNA fate.
No research currently details whether this compound affects the interaction of eEF2K with Homer1, SERBP1, or its subcellular localization.
Role of Eef2k in Preclinical Disease Models and Biological Processes
eEF2K in Cancer Pathophysiology (Preclinical Models)
Eukaryotic Elongation Factor 2 Kinase (eEF2K) is an atypical protein kinase that plays a crucial role in regulating protein synthesis. mdpi.com It is activated under various stress conditions often found in the tumor microenvironment, such as nutrient deprivation, hypoxia, and acidosis. researchgate.netnih.gov By phosphorylating and inactivating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K can halt the elongation phase of protein synthesis, a process that consumes a vast amount of cellular energy. mdpi.com This function positions eEF2K as a critical regulator in cancer cell survival and progression, with its overexpression being noted in a variety of malignancies including breast, lung, and pancreatic cancers, as well as glioblastoma and medulloblastoma. mdpi.comresearchgate.net
Modulation of Cellular Proliferation and Growth in Cancer Cell Lines
The role of eEF2K in cancer cell proliferation is complex and appears to be context-dependent. In many cancer types, eEF2K is overexpressed and contributes to tumor cell survival and proliferation. nih.gov For instance, in models of triple-negative breast cancer (TNBC), eEF2K has been shown to promote cell proliferation. genecards.org Similarly, its expression is positively correlated with proliferation in ovarian cancer. mdpi.com The inhibition of eEF2K, either genetically or pharmacologically, has been shown to suppress the growth of cancer cells. atlasgeneticsoncology.org
However, in some contexts, such as colon cancer, eEF2K has been found to negatively regulate cell proliferation. nih.gov Studies have shown that silencing eEF2K in colon cancer cells can, paradoxically, promote cell viability and colony formation. nih.gov This dual role suggests that the effect of eEF2K on proliferation is highly dependent on the specific cancer type and the tumor microenvironment.
Table 1: Effect of eEF2K Modulation on Cancer Cell Proliferation in Preclinical Models
| Cancer Type | Model System | eEF2K Modulation | Observed Effect on Proliferation | Citation(s) |
| Triple-Negative Breast Cancer | Cell lines | Inhibition/Silencing | Suppression of proliferation | genecards.org |
| Ovarian Cancer | Cell lines | Overexpression | Promotion of proliferation | mdpi.com |
| Pancreatic Cancer | Cell lines | Inhibition | Inhibition of proliferation | atlasgeneticsoncology.org |
| Colon Cancer | Cell lines | Silencing | Promotion of proliferation | nih.gov |
Impact on Apoptosis and Cell Survival Mechanisms in Cancer Models
eEF2K generally plays a cytoprotective role in cancer cells, helping them to survive under stressful conditions. researchgate.net The expression of eEF2K can inhibit apoptosis (programmed cell death) and thereby promote the survival of cancer cells. mdpi.com Inhibition of eEF2K has been shown to induce apoptosis in various cancer cell lines, including breast and pancreatic cancer. dcchemicals.com This pro-apoptotic effect can be mediated through both intrinsic and extrinsic pathways. dcchemicals.com
In some cancer models, silencing eEF2K has been found to sensitize cancer cells to pro-apoptotic stimuli. For example, in glioma cells, disabling eEF2K sensitizes them to the pro-apoptotic agent TRAIL. nih.gov This effect was linked to a reduction in the levels of the anti-apoptotic protein Bcl-xL. nih.gov Conversely, in some non-cancerous cells and certain cancer contexts, eEF2K has been reported to promote apoptosis, highlighting its multifaceted role. mdpi.com
Regulation of Autophagy in Diverse Cancer Contexts (e.g., Colon Cancer, Breast Cancer, Glioma)
Autophagy is a cellular process of self-digestion that can either promote cell survival or cell death. The role of eEF2K in regulating autophagy is also highly context-specific. In several cancer models, including glioma and breast cancer, eEF2K has been shown to induce autophagy as a pro-survival mechanism, particularly under conditions of nutrient deprivation or endoplasmic reticulum (ER) stress. atlasgeneticsoncology.orgfrontiersin.orgnih.gov In these cases, inhibiting eEF2K can block this protective autophagy and enhance the efficacy of other anticancer treatments. frontiersin.org For instance, in glioblastoma cells, knockdown of eEF2K inhibits autophagy and decreases cell viability under nutrient-depleted conditions. nih.govmdpi.com
In stark contrast, studies in human colon cancer cells have demonstrated that eEF2K negatively regulates autophagy. nih.govnih.gov In these cells, silencing eEF2K leads to an increase in autophagy, which in turn promotes cell survival. nih.govplos.org This induction of autophagy by eEF2K silencing in colon cancer is dependent on the activation of the AMPK-ULK1 pathway. nih.govplos.org In lung cancer cells, eEF2K has been found to protect cell survival under nutrient deprivation, but this effect appears to be independent of autophagy regulation and instead relies on its ability to inhibit protein synthesis. mdpi.com
Table 2: Regulation of Autophagy by eEF2K in Different Cancer Contexts
| Cancer Type | Model System | eEF2K Modulation | Effect on Autophagy | Consequence for Cell Survival | Citation(s) |
| Glioma | Cell lines | Knockdown/Inhibition | Inhibition of autophagy | Decreased survival | nih.govmdpi.com |
| Breast Cancer | Cell lines (ER stress) | Knockdown/Inhibition | Inhibition of pro-survival autophagy | Decreased survival | atlasgeneticsoncology.orgfrontiersin.org |
| Colon Cancer | Cell lines | Silencing | Induction of pro-survival autophagy | Increased survival | nih.govnih.govplos.org |
| Lung Cancer | Cell lines | Inhibition | No effect on autophagy | Decreased survival (via protein synthesis inhibition) | mdpi.com |
Involvement in Angiogenesis, Invasion, and Metastasis in Preclinical Cancer Studies
There is growing evidence that eEF2K plays a significant role in promoting the hallmarks of cancer progression, including angiogenesis (the formation of new blood vessels), invasion, and metastasis. researchgate.net Overexpression of eEF2K has been linked to increased angiogenesis, invasion, and metastasis in several tumor types. researchgate.netpatsnap.com
In hepatocellular carcinoma, eEF2K has been shown to promote angiogenesis through the PI3K/Akt and STAT3 signaling pathways. researchgate.netnih.gov Pharmacological inhibition or knockdown of eEF2K in liver cancer cells has been found to inhibit their migratory and invasive capacities. nih.gov Similarly, in breast cancer cells, depletion of eEF2K reduces invasion. plos.org Studies in lung carcinoma cells have identified that eEF2K can regulate the expression of proteins important for cell migration, such as integrins. nih.gov Genetic or pharmacological inhibition of eEF2K in these models not only impairs cell migration and invasion but can also block tumor growth and prevent the spread of tumor cells in vivo. nih.gov
Contributions to Metabolic Adaptation in Tumor Microenvironments (e.g., Hypoxia, Nutrient Deprivation)
The tumor microenvironment is often characterized by harsh conditions such as hypoxia (low oxygen) and nutrient deprivation. researchgate.net eEF2K is a key player in the adaptation of cancer cells to these metabolic stresses. nih.gov By inhibiting protein synthesis, which is a highly energy-consuming process, eEF2K helps cancer cells to conserve energy and resources, thereby promoting their survival. mdpi.comnih.gov
Activation of the AMPK-eEF2K pathway is a critical component of the cellular response to nutrient depletion. nih.gov Preclinical studies have shown that tumor cells lacking eEF2K are severely compromised in their ability to adapt to nutrient withdrawal. nih.gov In vivo, overexpression of eEF2K can render tumors more resistant to caloric restriction. nih.gov eEF2K also contributes to cell survival under hypoxic conditions. frontiersin.org Furthermore, eEF2K has been reported to promote the Warburg effect, a metabolic shift towards glycolysis even in the presence of oxygen, by influencing the expression of the pyruvate (B1213749) kinase M2 isoform (PK-M2). mdpi.com
Synergistic Effects of eEF2K Modulation with Other Anticancer Agents in Preclinical Settings
The modulation of eEF2K activity has shown promise in enhancing the efficacy of other anticancer therapies in preclinical models. medkoo.com Inhibiting eEF2K can sensitize cancer cells to various treatments, including chemotherapy and targeted agents.
In glioma cells, silencing eEF2K has been shown to augment the pro-apoptotic effects of the AKT inhibitor MK-2206. mdpi.com Similarly, in an orthotopic mouse model of breast cancer, siRNA-mediated silencing of eEF2K sensitized cells to the pro-apoptotic effects of doxorubicin. nih.gov In hepatocellular carcinoma, a combination of an eEF2K inhibitor and cisplatin (B142131) was found to synergistically inhibit cell viability and induce cell death. nih.gov Furthermore, phosphoproteomic studies have revealed that eEF2K activity can mediate the synergistic effects of co-treatment with PI3K and MEK inhibitors in certain cancer cell lines. nih.gov The inhibition of eEF2K reversed the antiproliferative effects of this combination therapy, highlighting its role as a key mediator of response. nih.gov
Table 3: Synergistic Effects of eEF2K Inhibition with Anticancer Agents
| Cancer Type | Anticancer Agent(s) | eEF2K Modulation | Observed Synergistic Effect | Citation(s) |
| Glioma | MK-2206 (AKT inhibitor) | Silencing | Augmented pro-apoptotic effects | mdpi.com |
| Breast Cancer | Doxorubicin | Silencing | Sensitization to pro-apoptotic effects | nih.gov |
| Hepatocellular Carcinoma | Cisplatin | Inhibition | Synergistic inhibition of cell viability | nih.gov |
| Acute Myeloid Leukemia | Pictilisib (PI3K inhibitor) + Trametinib (MEK inhibitor) | Inhibition | Reversal of synergistic antiproliferative effects | nih.gov |
Role of eEF2K in Preclinical Neurological Disease Models
Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical protein kinase that plays a critical role in regulating the rate of protein synthesis. mdpi.com It acts as a calcium/calmodulin-dependent kinase, and its sole known substrate is eukaryotic elongation factor 2 (eEF2). nih.govnih.gov By phosphorylating eEF2, eEF2K inhibits the elongation phase of mRNA translation, a process essential for cellular growth, stress response, and synaptic plasticity. mdpi.comnih.gov Due to its central role in protein synthesis, dysregulation of eEF2K activity has been implicated in a variety of human diseases, including several neurological disorders. nih.govmdpi.com
Regulation of Synaptic Plasticity and De Novo Protein Synthesis in Neurons
The maintenance of long-lasting forms of synaptic plasticity, such as long-term potentiation (LTP), and the consolidation of memory are fundamentally dependent on de novo protein synthesis. biorxiv.org The eEF2K/eEF2 pathway is a key regulator in this process, acting as a brake on translation. nih.gov Neuronal activity can modulate eEF2K, thereby controlling the synthesis of proteins required for synaptic modifications. nih.gov
Activation of glutamate (B1630785) receptors, specifically N-methyl-D-aspartate receptors (NMDARs) and metabotropic glutamate receptors (mGluRs), can lead to an increase in intracellular calcium, which in turn activates eEF2K. nih.govnih.gov This activation phosphorylates eEF2, leading to a general suppression of protein synthesis. nih.gov However, this can also paradoxically increase the translation of specific mRNAs, including those for brain-derived neurotrophic factor (BDNF) and activity-regulated cytoskeletal-associated protein (Arc), which are crucial for synaptic plasticity. nih.gov The bidirectional regulation of eEF2 phosphorylation appears to be a sophisticated mechanism for decoding different patterns of neuronal activity into distinct forms of synaptic plasticity and protein synthesis. nih.gov For instance, studies in Aplysia have shown that different patterns of serotonin (B10506) application lead to either an increase or decrease in eEF2 phosphorylation, resulting in distinct forms of intermediate-term facilitation that rely on different protein kinase pathways. nih.gov
Role in Cognitive Function and Memory Formation in Animal Models (e.g., Alzheimer’s Disease Models)
Dysregulated protein synthesis is a feature of several neurodegenerative diseases characterized by cognitive decline, including Alzheimer's disease (AD). biorxiv.org In the brains of human AD patients and in various AD mouse models, the activity of eEF2K is abnormally high, leading to hyperphosphorylation of eEF2 and subsequent impairment of mRNA translation. mdpi.comresearchgate.net
Targeting this pathway has shown considerable therapeutic promise in preclinical studies. Genetic reduction of eEF2K in two different AD mouse models (Tg19959 and APP/PS1) successfully suppressed the elevated eEF2 phosphorylation. biorxiv.orgresearchgate.net This intervention led to significant improvements in cognitive deficits, as measured by tasks like the Morris water maze and novel object recognition, and restored hippocampal LTP. biorxiv.orgresearchgate.netfrontiersin.org Notably, these benefits were achieved without altering the underlying amyloid-beta (Aβ) and tau pathologies, suggesting that targeting eEF2K offers a therapeutic strategy independent of clearing these protein aggregates. biorxiv.orgresearchgate.net Pharmacological inhibition with small-molecule eEF2K inhibitors has replicated these positive outcomes, rescuing cognitive and synaptic plasticity impairments in AD model mice even after the onset of symptoms. researchgate.netnih.gov
| Animal Model | Intervention | Key Findings | Reference |
|---|---|---|---|
| APP/PS1 Mice | Genetic Knockout (eEF2K-/-) | Alleviated deficits in long-term recognition and spatial learning; did not alter brain Aβ pathology. | researchgate.net |
| Tg19959 and APP/PS1 Mice | Genetic Reduction (eEF2K+/-) | Improved memory deficits and hippocampal LTP impairments; restored dendritic spine density. | biorxiv.org |
| APP and Tg Mice | Pharmacological Inhibition (NH125, A-484954) | Improved cognitive dysfunction and synaptic plasticity; no change in Aβ or tau pathology. | frontiersin.orgresearchgate.net |
Involvement in Dendritic Spine Morphology and Postsynaptic Density Formation
The structure and density of dendritic spines are critical for synaptic function and are closely linked to learning and memory. biorxiv.org Synapse loss is a major correlate of cognitive impairment in AD. biorxiv.org The eEF2K pathway is directly involved in regulating the morphology of these spines by controlling the local synthesis of key structural and functional proteins. mdpi.comnih.gov
| Model | Intervention | Effect on Dendritic Spines | Reference |
|---|---|---|---|
| Tg19959 AD Mice | Genetic Reduction of eEF2K | Restored overall dendritic spine density in hippocampal CA1. | biorxiv.org |
| AD Model Mice | Pharmacological Inhibition of eEF2K | Alleviated defects in dendritic spine morphology and postsynaptic density formation. | researchgate.net |
| Cultured Neurons | RNAi Knockdown of eEF2K | Reduced dendritic spine stability. Overexpression of activated eEF2K induced spine maturation. | nih.gov |
| Ts65Dn Down Syndrome Mice | Genetic Reduction of eEF2K | Ameliorated defects in total spine densities of hippocampal CA1 dendrites. | nih.gov |
Implications in Models of Neurodegenerative Conditions (e.g., Alzheimer’s, Parkinson’s)
The relevance of eEF2K extends beyond AD to other major neurodegenerative conditions. Elevated eEF2K activity has been observed in postmortem brain tissue from patients with both Alzheimer's and Parkinson's disease (PD). nih.govresearchgate.net
In PD models, eEF2K activity is increased in response to the accumulation of alpha-synuclein (B15492655) (AS), a hallmark of the disease. nih.gov Overexpression of AS in cell cultures increased eEF2K activity, while inhibiting eEF2K protected against AS-associated cytotoxicity by improving mitochondrial function and reducing oxidative stress. nih.gov Furthermore, in a C. elegans model of PD, genetic deletion of the eEF2K ortholog attenuated the behavioral defects induced by human AS. nih.gov These findings suggest that eEF2K activity contributes to alpha-synuclein toxicity and that its inhibition could be a therapeutic strategy for PD. nih.gov
Effects on Neurodevelopmental Processes in Animal Models
The eEF2K/eEF2 pathway is also implicated in neurodevelopmental disorders. nih.govbiorxiv.org Since protein synthesis is fundamental to brain development, its dysregulation can have profound consequences. biorxiv.org Indeed, de novo variants in the EEF2 gene are associated with a neurodevelopmental disorder characterized by developmental delays and autism spectrum disorder. nih.govpatsnap.com
Animal models have been crucial in elucidating this link. In a mouse model of Down syndrome (Ts65Dn mice), eEF2K signaling was found to be overactive. Pharmacological or genetic inhibition of eEF2K in these mice rescued deficits in protein synthesis, synaptic plasticity, and cognitive function. In a mouse model of Dravet syndrome, a severe form of childhood epilepsy, genetic deletion of eEF2K protected against seizures and rescued behavioral alterations, an effect linked to the potentiation of GABAergic transmission. Studies in heterozygous Eef2 knockout mice showed that reduced levels of eEF2 in the prefrontal cortex led to impaired social behavior and increased anxiety.
eEF2K in Other Preclinical Disease Models
The role of eEF2K is not limited to the nervous system. Its function as a regulator of protein synthesis in response to cellular stress makes it a key player in other pathologies, most notably cancer. mdpi.comnih.gov In many solid tumors, which often exist in poorly-vascularized environments with limited nutrients and oxygen, eEF2K is activated. mdpi.com This activation helps cancer cells survive by conserving energy and amino acids through the general inhibition of protein synthesis. mdpi.com Consequently, eEF2K is considered a promising therapeutic target in oncology, and several inhibitors were initially developed for this purpose. biorxiv.orgnih.gov
Beyond cancer, overactivation of eEF2K has been linked to conditions such as atherosclerosis and pulmonary arterial hypertension. nih.gov The development of specific small-molecule inhibitors of eEF2K, such as A-484954, NH125, and others including eEF2K-IN-21I, is an active area of research for these and other diseases. mdpi.comnih.gov An appealing aspect of targeting eEF2K is that knockout mice appear to develop normally and are healthy, suggesting that inhibiting the kinase may have a favorable safety profile. nih.govnih.gov
Vascular Inflammation and Cardiovascular Disease Models (e.g., Atherosclerosis, Hypertension)
Eukaryotic elongation factor 2 kinase (eEF2K) has been identified as a significant mediator in the pathology of vascular inflammation and various cardiovascular diseases, including atherosclerosis and hypertension. ebi.ac.uknih.gov Its activity is closely linked to processes that drive these conditions in preclinical models.
In the context of hypertension, studies have shown that eEF2K expression is elevated in the mesenteric arteries of spontaneously hypertensive rats (SHR). researchgate.netatlasgeneticsoncology.org The kinase is believed to contribute to the development of hypertension by promoting vascular inflammation through a mechanism dependent on reactive oxygen species (ROS). atlasgeneticsoncology.orgnih.gov Inhibition of eEF2K in these models has been shown to reduce blood pressure, decrease the production of ROS, and limit the induction of inflammatory molecules in the superior mesenteric artery. nih.govahajournals.org Furthermore, eEF2K mediates the proliferation and migration of smooth muscle cells in the mesenteric artery, processes central to vascular remodeling in hypertension. frontiersin.org
Research also points to the involvement of eEF2K in the development of atherosclerosis. uni.lunih.govresearchgate.net One study observed that mice receiving a bone marrow transplant from eEF2K-expressing mice exhibited a reduction in the formation of atherosclerotic plaques. frontiersin.org This effect was attributed to a decrease in the secretion of tumor necrosis factor (TNF) by M1-skewed macrophages. frontiersin.org Moreover, eEF2K is activated by cholesterol loading in macrophages and may play a regulatory role in the pathogenesis of atherosclerosis. researchgate.net
Pulmonary arterial hypertension (PAH) is another cardiovascular condition where eEF2K has been implicated. ebi.ac.uknih.govresearchgate.net In a monocrotaline-induced PAH rat model, eEF2K was found to partly mediate the condition by stimulating vascular structural remodeling. frontiersin.org The use of an eEF2K inhibitor, A-484954, was shown to inhibit this remodeling process. uni.lu It is thought that this occurs through the NADPH oxidase-1/ROS/matrix metalloproteinase-2 pathway. frontiersin.org
Cardiac hypertrophy, the enlargement of the heart, is another area where eEF2K signaling is relevant. nih.gov In various animal models of cardiac hypertrophy, including those induced by pressure overload and isoproterenol, there is an observed increase in eEF2K expression and a decrease in its inhibitory phosphorylation, leading to increased phosphorylation of its substrate, eEF2. nih.gov This suggests that the eEF2K/eEF2 signaling pathway is actively involved in the pathogenesis of cardiac hypertrophy. nih.gov Under conditions of glucose deprivation, which can occur in hypertrophied hearts and lead to cardiomyocyte death, activated eEF2K may play a protective role. ahajournals.orgnih.gov
Table 1: Research Findings on the Role of eEF2K in Vascular and Cardiovascular Disease Models
| Disease Model | Key Findings | Reference(s) |
|---|---|---|
| Hypertension (Spontaneously Hypertensive Rats) | Increased eEF2K expression in mesenteric artery. Mediates vascular inflammation via ROS. Inhibition reduces blood pressure and inflammatory markers. | researchgate.netatlasgeneticsoncology.orgnih.govahajournals.org |
| Atherosclerosis (Mouse Models) | Bone marrow eEF2K expression decreased atherosclerotic plaque formation. Reduced TNF secretion from macrophages. Activated by cholesterol loading in macrophages. | frontiersin.orgresearchgate.net |
| Pulmonary Arterial Hypertension (Rat Model) | eEF2K mediates vascular structural remodeling. Inhibition with A-484954 reduced remodeling. Implicated pathway: NADPH oxidase-1/ROS/matrix metalloproteinase-2. | frontiersin.orguni.lu |
| Cardiac Hypertrophy (Mouse and Rat Models) | Increased eEF2K expression and activity in hypertrophied left ventricles. eEF2K/eEF2 pathway implicated in pathogenesis. | nih.gov |
Immune Response Modulation (e.g., T Cell Function in Viral Infection Models)
Eukaryotic elongation factor 2 kinase (eEF2K) is emerging as a critical regulator of the immune response, particularly in the context of T cell function during viral infections. frontiersin.orgfrontiersin.org Its role appears to be complex, influencing the proliferation, survival, and functionality of different T cell subsets.
Recent studies using a vaccinia virus (VACV) infection model have shed light on the role of eEF2K in CD8+ T cell responses. mdpi.comnih.gov In these studies, eEF2K-deficient mice demonstrated a significantly higher proportion of VACV-specific effector CD8+ T cells. mdpi.comnih.govresearchgate.net This suggests that eEF2K normally acts to negatively regulate the expansion or survival of these effector cells during a viral infection. researchgate.net The enhanced functionality of these cells in the absence of eEF2K could lead to improved viral clearance. mdpi.com The mechanism for this enhanced response has been linked to the upregulation of mitochondrial-related pathways, which are essential for T cell activation and effector function. researchgate.net
Further investigation into the molecular pathways involved revealed that the effects of eEF2K on CD8+ T cells may be mediated through the Akt-mTOR-S6K pathway. researchgate.net Additionally, tumor necrosis factor receptor-associated factor 3 (TRAF3) has been identified as a key mediator of the heightened antiviral response in eEF2K-deficient effector CD8+ T cells. mdpi.comnih.gov
The influence of eEF2K extends to CD4+ T cells as well. The absence of eEF2K in CD4+ T cells has been shown to promote an inflammatory response characterized by enhanced Th17 polarization. mdpi.comresearchgate.net Deficiency in eEF2K can disrupt the survival and proliferation of CD4+ T cells and impair their cytokine secretion. researchgate.net
The broader implications of eEF2K in the immune system are also noted in the context of simian immunodeficiency virus (SIV) infection models. frontiersin.org In these models, eEF2K expression was significantly increased in the lymph nodes of infected monkeys, coinciding with CD4+ T cell depletion in some cases. frontiersin.org This highlights the kinase's involvement in the host response to viral pathogens. eEF2K also plays a role in regulating the synthesis of key proinflammatory cytokines like TNF-alpha during liver disease. frontiersin.org
Table 2: Research Findings on the Role of eEF2K in Immune Response Modulation
| Immune Cell/Model | Key Findings | Reference(s) |
|---|---|---|
| CD8+ T Cells (Vaccinia Virus Infection Model) | eEF2K deficiency leads to a higher proportion of virus-specific effector CD8+ T cells. Enhanced functionality and antiviral response observed in eEF2K-deficient cells. Mediated through TRAF3 and potentially the Akt-mTOR-S6K pathway. | mdpi.comnih.govresearchgate.netresearchgate.net |
| CD4+ T Cells | Absence of eEF2K promotes an inflammatory response with enhanced Th17 polarization. Deficiency impairs CD4+ T cell survival, proliferation, and cytokine secretion. | mdpi.comresearchgate.net |
| SIV Infection Model (Monkeys) | Increased eEF2K expression in lymph nodes post-infection. Upregulation accompanied CD4+ T cell depletion in some animals. | frontiersin.org |
| Proinflammatory Cytokine Regulation | eEF2K activity regulates the protein synthesis of proinflammatory cytokines such as TNF-alpha. | frontiersin.org |
Potential Role in Combating Antibiotic Resistance in Bacterial Models
While the primary research on eEF2K has been in the context of eukaryotic cells, particularly in cancer and cardiovascular disease, there is emerging interest in its potential indirect role in combating antibiotic resistance. patsnap.com This is a novel area of investigation, and the direct mechanisms are still being explored.
The central hypothesis revolves around the idea that targeting a host cellular process, such as protein synthesis regulated by eEF2K, could create an environment that is less favorable for bacterial survival and proliferation, potentially enhancing the efficacy of conventional antibiotics.
Some studies suggest that inhibitors of eEF2K could weaken bacteria, making them more susceptible to antibiotic treatment. patsnap.com By disrupting bacterial protein synthesis, these compounds could help to overcome established resistance mechanisms. patsnap.com It is important to note that eEF2K is a eukaryotic kinase, and its direct homolog is not present in bacteria. Therefore, the effect is likely to be indirect, possibly by modulating the host cell environment in a way that hinders bacterial infection or by affecting host-pathogen interactions.
In Caenorhabditis elegans, the eEF2K ortholog, EFK-1, plays a significant role in stress adaptation and resistance to starvation. biorxiv.orgbiorxiv.org While not directly related to antibiotic resistance, this highlights the conserved role of this kinase in organismal survival under stress, a principle that could be relevant to the stress induced by bacterial infection.
Further research is needed to substantiate the role of eEF2K inhibitors in combating antibiotic resistance and to elucidate the precise mechanisms involved. This remains a promising, albeit nascent, area of research.
Eef2k Inhibitors in Research: Modulating Eef2k Activity
Identification and Characterization of eEF2K Inhibitors
The discovery of eEF2K inhibitors has been pursued through various scientific approaches, leading to the identification of several structural classes of compounds that can modulate the kinase's activity.
Discovery Approaches (e.g., High-Throughput Screening, Kinase Inhibitor Overlays)
High-throughput screening (HTS) has been a important method for identifying novel eEF2K inhibitors. mdpi.com This approach involves testing large libraries of chemical compounds for their ability to inhibit eEF2K activity in vitro. For example, a virtual HTS campaign led to the discovery of a β-phenylalanine derivative with moderate inhibitory activity. nih.gov Another strategy involves the use of HTS fingerprints (HTSFP) generated from predicted compound-protein interactions, which has successfully identified new inhibitor scaffolds. mdpi.com
In addition to HTS, kinase inhibitor overlays and computational methods like molecular docking are employed to screen for and design new inhibitors. researchgate.netmdpi.com These in-silico techniques leverage the known structural information of eEF2K or homologous kinases to predict how different small molecules might bind to the active site. researchgate.netmdpi.com This allows for a more targeted approach to inhibitor design and can help in identifying compounds with novel chemical structures. mdpi.com
Structural Classes of eEF2K Inhibitors (e.g., β-Phenylalanine Derivatives like eEF2K-IN-21I)
Research has uncovered a variety of chemical scaffolds with eEF2K inhibitory activity. Some of the earliest identified inhibitors include rottlerin (B1679580) and NH125. mdpi.comacs.org However, these compounds were later found to have off-target effects or paradoxical actions on eEF2 phosphorylation. mdpi.comacs.org More specific inhibitors like A-484954, a pyrido[2,3-b]pyrimidine-2,4-dione derivative, have since been developed and are widely used as research tools. mdpi.comresearchgate.netmerckmillipore.com
A notable structural class of eEF2K inhibitors is the β-phenylalanine derivatives . nih.govnih.gov Through virtual high-throughput screening, a simple β-phenylalanine scaffold was initially identified. nih.gov This led to the design and synthesis of a focused library of 46 derivatives. nih.gov Among these, the compound eEF2K-IN-21l emerged as a potent inhibitor with significant anti-proliferative activity in breast cancer cell lines. acs.orgnih.gov This compound, with its characteristic β-phenylalanine core, represents a promising lead for the development of novel anti-cancer therapeutics targeting eEF2K. nih.gov
Table 1: Selected eEF2K Inhibitors and their Characteristics
| Inhibitor | Structural Class | Discovery Approach | Key Findings |
|---|---|---|---|
| Rottlerin | Polyphenolic compound | Natural Product Isolation | Early identified inhibitor, but also affects other kinases. scbt.commdpi.com |
| NH125 | Imidazolium-based compound | Chemical Synthesis | Potent inhibitor, but can paradoxically induce eEF2 phosphorylation. mdpi.comacs.org |
| A-484954 | Pyrido-pyrimidinedione derivative | High-Throughput Screening | Highly selective inhibitor of eEF2K. mdpi.comresearchgate.netmerckmillipore.com |
| eEF2K-IN-21l | β-phenylalanine derivative | Virtual HTS & Chemical Synthesis | Demonstrates potent enzymatic and anti-proliferative activity. acs.orgnih.gov |
Molecular Mechanisms of eEF2K Inhibitor Action
eEF2K inhibitors exert their effects by directly interfering with the kinase's function, leading to a cascade of downstream cellular consequences.
Effects on Downstream Cellular Processes (e.g., Cell Cycle, Apoptosis, Autophagy)
By modulating the rate of protein synthesis, eEF2K inhibitors can influence a variety of critical cellular processes, including the cell cycle, apoptosis, and autophagy. mdpi.comresearchgate.net The specific outcome can be cell-type and context-dependent.
Cell Cycle: eEF2K has been shown to regulate the cell cycle. mdpi.com Inhibition of eEF2K can interfere with the proliferation of cancer cells, which often have a high demand for protein synthesis to support their rapid growth. patsnap.comresearchgate.net
Apoptosis: Several studies have demonstrated that eEF2K inhibitors can induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net For example, the β-phenylalanine derivative eEF2K-IN-21l was found to induce cell death in breast cancer cells through apoptotic pathways. nih.gov Inhibition of eEF2K can lead to the activation of both intrinsic and extrinsic apoptotic signaling. researchgate.net
Autophagy: The role of eEF2K in autophagy is more complex and appears to be context-dependent. In some cancer cell lines, eEF2K is reported to promote autophagy as a survival mechanism under stress. mdpi.comnih.gov In this context, inhibiting eEF2K would be expected to suppress autophagy and sensitize cells to stress-induced death. nih.gov However, other studies have shown that knockdown of eEF2K can actually induce autophagy in colon cancer cells. tandfonline.com Furthermore, some research indicates that eEF2K can promote cell survival by inhibiting protein synthesis without inducing autophagy. nih.gov This highlights the intricate and sometimes contradictory roles of eEF2K in regulating this cellular process.
Preclinical Evaluation of eEF2K Inhibitors in Disease Models
The therapeutic potential of targeting eEF2K has been explored in a range of preclinical disease models, with a primary focus on cancer and neurological disorders.
Efficacy in Cancer Cell Lines and Murine Tumor Models
The inhibition of eEF2K is a promising strategy for cancer therapy because cancer cells often have high rates of protein synthesis to support their rapid growth and proliferation. patsnap.com Several studies have demonstrated that inhibiting eEF2K can reduce tumor growth and enhance the efficacy of other cancer treatments. patsnap.com
For instance, in models of breast cancer, glioblastoma, and melanoma, eEF2K inhibition has been linked to decreased tumor cell viability. patsnap.com Research has also shown that knocking down eEF2K can impair the growth of neuroblastoma xenografts, especially under conditions of caloric restriction. mdpi.com In colorectal cancer models, the suppression of translation elongation through eEF2 phosphorylation has been shown to reduce tumor growth. biorxiv.org Furthermore, eEF2K inhibition has been observed to slow down cancer cell migration and invasion in various models. nih.gov
A notable compound, which is a dual-targeting inhibitor of Polo-like kinase 1 (PLK1) and eEF2K, has shown activity in various cancer cell lines. sci-hub.se This suggests that a multi-targeted approach may be a viable strategy.
Interactive Table: Efficacy of eEF2K Inhibition in Cancer Models
| Cancer Type | Model | Effect of eEF2K Inhibition | Key Findings |
| Breast Cancer | Cell Lines & Murine Models | Decreased tumor growth and viability. patsnap.com | Inhibition of eEF2K shows promise in reducing tumor progression. |
| Glioblastoma | Cell Lines & Murine Models | Decreased tumor cell viability. patsnap.com | Targeting eEF2K could be a therapeutic avenue for this aggressive brain cancer. |
| Melanoma | Cell Lines & Murine Models | Decreased tumor cell viability. patsnap.com | eEF2K inhibitors may help control the growth of melanoma cells. |
| Neuroblastoma | Xenograft Models | Impaired tumor growth, especially under caloric restriction. mdpi.com | eEF2K is crucial for the survival of MYCN-amplified neuroblastoma cells under stress. |
| Colorectal Cancer | Murine Models | Suppressed tumor growth. biorxiv.org | Modulating protein synthesis via eEF2K can impact tumor development. |
Efficacy in Animal Models of Neurological Disorders
Dysregulation of protein synthesis is also a feature of several neurological disorders. researchgate.net An increasing body of evidence suggests that eEF2K is a valuable target for treating conditions like epilepsy, depression, and major neurodegenerative diseases. nih.gov
In animal models of Alzheimer's disease, treatment with two different small-molecule eEF2K inhibitors improved synaptic plasticity and cognitive function without altering the underlying amyloid-β and tau pathologies. nih.gov These inhibitors also mitigated defects in dendritic spine morphology and protein synthesis. nih.gov Similarly, in a mouse model of Down syndrome, the eEF2K inhibitor A484954 was shown to reverse synaptic and neurobehavioral abnormalities. researchgate.net The potential of eEF2K inhibitors is also being explored for other conditions, including inflammatory pain and hypertension. researchgate.net
Structure-Based Drug Design and Computational Approaches for eEF2K Inhibitors
The development of potent and selective eEF2K inhibitors has been significantly aided by structure-based drug design and computational methods.
Homology Modeling and Molecular Docking Studies
Due to the absence of a complete 3D crystal structure for the entire eEF2K protein, researchers have utilized homology modeling to predict its structure. mdpi.com By using the crystal structures of related kinases as templates, it has been possible to build models of the eEF2K kinase domain. mdpi.commdpi.com These models are then used for molecular docking studies, where libraries of chemical compounds are virtually screened to identify potential inhibitors that can bind to the active site of the kinase. mdpi.com This approach allows for the rational design and optimization of inhibitor scaffolds.
Structure-Activity Relationship (SAR) Studies for Inhibitor Optimization
Once initial inhibitor candidates are identified, structure-activity relationship (SAR) studies are conducted to understand how chemical modifications to the inhibitor's structure affect its binding affinity and inhibitory activity. researchgate.netfrontiersin.org This iterative process of synthesis and biological testing helps in the development of more potent and selective inhibitors. For example, SAR studies have been crucial in the development of various classes of eEF2K inhibitors, including derivatives of β-phenylalanine and pyrido[2,3-d]pyrimidine-2,4-diones. researchgate.netfrontiersin.org
Multi-Targeting Approaches Involving eEF2K Inhibition (e.g., Dual PLK1/eEF2K Inhibition)
Given the complexity of signaling pathways in diseases like cancer, multi-targeting inhibitors that act on more than one protein can offer advantages over single-target agents. One such approach involves the dual inhibition of Polo-like kinase 1 (PLK1) and eEF2K. sci-hub.se PLK1 is a key regulator of cell division, and its overexpression is common in many cancers. A compound identified as 21i (with R1 = CH2CH3, R2 = CF3, and R3 = 3-Cl) has been reported as a dual inhibitor of PLK1 and eEF2K. sci-hub.se Molecular dynamics simulations have been used to study the interaction of such dual inhibitors with both kinases, providing insights for further optimization. sci-hub.se
Advanced Research Methodologies for Studying Eef2k and Its Inhibitors
In Vitro Cellular and Biochemical Assays
A variety of in vitro assays are fundamental to characterizing the biochemical and cellular effects of eEF2K inhibitors like eEF2K-IN-21I. These assays provide quantitative data on the inhibitor's potency and its impact on key cellular pathways.
Kinase Activity Assays and Phosphorylation Status Determination
The primary method to evaluate a direct inhibitor of eEF2K is through kinase activity assays. These assays measure the inhibitor's ability to block the phosphorylation of eEF2K's substrate, eEF2. A common approach involves incubating purified eEF2K with its substrate and [γ-³²P]ATP in the presence of varying concentrations of the inhibitor. The amount of incorporated radiolabel into the substrate is then quantified, allowing for the determination of the inhibitor's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
For the compound This compound (also referred to as compound 21l), a β-phenylalanine derivative, its inhibitory activity against eEF2K was determined using such an enzymatic assay. The research demonstrated that this compound is a potent inhibitor of the kinase. nih.govmcmaster.canih.govresearchgate.netmdpi.com
To determine the phosphorylation status of eEF2 in a cellular context, Western blotting is a standard technique. mdpi.com Cells are treated with the inhibitor, and cell lysates are then subjected to electrophoresis and probed with antibodies specific to the phosphorylated form of eEF2 (p-eEF2) at Threonine 56 and total eEF2. A reduction in the p-eEF2/total eEF2 ratio indicates effective inhibition of eEF2K within the cell.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Compound Name | Target Kinase | IC₅₀ (μM) |
|---|---|---|
| This compound | eEF2K | 5.5 |
This table is generated from data available in the specified source. nih.govmcmaster.canih.govresearchgate.netmdpi.com
Protein Synthesis Rate Measurement Techniques (e.g., SUnSET assay)
Given that eEF2K's primary function is to inhibit protein synthesis, measuring the rate of global protein synthesis is a crucial downstream assay. The Surface Sensing of Translation (SUnSET) assay is a widely used non-radioactive method for this purpose. nih.govbiorxiv.org This technique utilizes puromycin (B1679871), an aminonucleoside antibiotic that is a structural analog of the 3' end of aminoacyl-tRNA. During translation, puromycin is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycin-labeled peptides can then be detected by Western blotting using an anti-puromycin antibody. An increase in the puromycin signal in cells treated with an eEF2K inhibitor would indicate a rescue of protein synthesis.
While the SUnSET assay is a standard method for evaluating the impact of eEF2K modulation, specific data on the effect of this compound on protein synthesis rates using this technique are not available in the reviewed scientific literature.
Cell Viability, Proliferation, and Apoptosis Assays
To assess the therapeutic potential of an eEF2K inhibitor, its effect on cancer cell viability and proliferation is evaluated. Common assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. From these assays, an IC₅₀ value can be determined for specific cancer cell lines.
The anti-proliferative activity of This compound has been evaluated in triple-negative breast cancer (TNBC) cell lines, demonstrating its potential as an anti-cancer agent. nih.govmcmaster.camdpi.comnih.gov
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (μM) |
|---|---|---|
| MDA-MB-231 | Triple-Negative Breast Cancer | 12.6 |
| MDA-MB-436 | Triple-Negative Breast Cancer | 19.8 |
This table is generated from data available in the specified sources. nih.govmcmaster.camdpi.comnih.gov
Furthermore, determining the mechanism of cell death is critical. Apoptosis, or programmed cell death, is a key outcome for many anti-cancer drugs. It can be assessed using several methods. Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining is a common technique to quantify the percentage of apoptotic and necrotic cells. medsci.orgplos.orgresearchgate.net Western blot analysis for key apoptotic markers, such as cleaved caspases (e.g., caspase-3, caspase-9) and cleaved PARP (poly (ADP-ribose) polymerase), provides further evidence of apoptosis induction. Studies have confirmed that this compound induces cell death through the activation of apoptotic pathways in breast cancer cells. nih.govmcmaster.camdpi.comnih.gov
Autophagy Flux Monitoring (e.g., LC3-II, LC3 dots, SQSTM1 analysis)
eEF2K is also implicated in the regulation of autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death. nih.govnih.gov Therefore, monitoring autophagy is essential when characterizing an eEF2K inhibitor. Autophagic flux, the entire process of autophagy from autophagosome formation to lysosomal degradation, can be monitored by several methods.
Western blotting for microtubule-associated protein 1A/1B-light chain 3 (LC3) is a hallmark of autophagy analysis. The conversion of the cytosolic form, LC3-I, to the autophagosome-associated form, LC3-II, indicates autophagosome formation. plos.orgresearchgate.netoncotarget.com Additionally, the levels of sequestosome 1 (SQSTM1/p62), a protein that is itself degraded by autophagy, are monitored; a decrease in p62 suggests an increase in autophagic flux. plos.orgresearchgate.net The formation of LC3 puncta (dots) within the cell, visualized by fluorescence microscopy, also signifies autophagosome formation. nih.govoncotarget.com
While the role of eEF2K in autophagy is an active area of research, specific data from studies using this compound to monitor autophagy flux are not detailed in the currently available literature.
Molecular Interaction Studies (e.g., Immunoprecipitation)
To investigate the molecular interactions of eEF2K, co-immunoprecipitation (Co-IP) is a powerful technique. nih.gov This method involves using an antibody to pull down a specific protein (e.g., eEF2K) from a cell lysate. Any proteins that are bound to the target protein will also be pulled down. These interacting proteins can then be identified by Western blotting. Co-IP can be used to confirm the interaction of eEF2K with its substrate eEF2 or to identify novel binding partners that may be affected by an inhibitor. For instance, immunoprecipitation can be used to isolate eEF2K from inhibitor-treated cells to assess its phosphorylation state or its interaction with other signaling molecules. nih.gov
Currently, there are no published studies that have utilized immunoprecipitation to specifically investigate the molecular interactions of eEF2K in the presence of this compound.
In Vivo Animal Models for Functional Studies
The ultimate test of a potential therapeutic agent's efficacy is its performance in a living organism. In vivo animal models, particularly xenograft mouse models, are crucial for evaluating the anti-tumor activity of eEF2K inhibitors. In these models, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Research has demonstrated that This compound is effective in inhibiting tumor growth in a xenograft mouse model using MDA-MB-231 and MDA-MB-436 breast cancer cells. nih.govnih.gov The mechanism of tumor inhibition in vivo was determined to be the induction of apoptosis. nih.govmdpi.comnih.gov This in vivo validation is a critical step in establishing the therapeutic potential of this compound. mcmaster.caresearchgate.net
Genetically Modified Animal Models (e.g., eEF2K Knockout/Knockdown Mice)
Genetically engineered mouse models, particularly those with knockout (KO) or knockdown of the eEF2K gene, have been instrumental in dissecting the kinase's function. For instance, studies using global eEF2K knockout mice have revealed the role of this kinase in synaptic plasticity and memory. researchgate.net In the context of cancer, genetic inhibition of eEF2K has been shown to completely suppress tumor growth in mouse models of triple-negative breast cancer (TNBC). aacrjournals.org These models provide a crucial baseline for understanding the effects of pharmacological inhibitors. By comparing the phenotype of eEF2K KO mice with that of wild-type mice treated with an inhibitor like this compound, researchers can ascertain the specificity of the compound's action. For example, in a mouse model of Dravet syndrome, a severe form of epilepsy, genetic deletion of eEF2K was shown to rescue both epileptic and behavioral alterations. researchgate.netnih.gov This provides a strong rationale for testing pharmacological inhibitors in similar models.
Pharmacological Intervention Studies in Disease Models
Pharmacological intervention studies in various disease models are a cornerstone of drug development. For eEF2K inhibitors, these studies often involve treating animal models of cancer or neurological disorders with the compound of interest. In oncology research, a novel water-soluble small-molecule eEF2K inhibitor demonstrated the ability to suppress colorectal cancer tumor growth in nude mice. aacrjournals.org Similarly, a study on a β-phenylalanine derivative eEF2K inhibitor, designated as 21l, showed that it inhibited tumor growth in a xenograft mouse model of breast cancer by inducing apoptosis. medchemexpress.eu Such studies are critical for determining the in vivo efficacy of compounds like this compound. In neurological research, pharmacological inhibition of eEF2K has been shown to ameliorate the epileptic phenotype in a mouse model of Dravet syndrome, mirroring the effects of genetic deletion. researchgate.netbiorxiv.org
Behavioral Phenotyping in Neurological Research Models
In the realm of neurological disorders, behavioral phenotyping of animal models is crucial for assessing the therapeutic potential of eEF2K inhibitors. In a mouse model of Dravet syndrome, deletion of eEF2K was found to revert motor coordination defects, memory impairments, and stereotyped behavior. researchgate.netbiorxiv.org Studies on eEF2K knockout mice have also shown impairments in certain types of hippocampal-dependent fear conditioning. oup.com These findings highlight the importance of the eEF2K pathway in regulating complex behaviors and provide a framework for testing the effects of pharmacological inhibitors like this compound on cognitive and behavioral endpoints in relevant animal models of neurological and psychiatric conditions.
Tumor Growth and Metastasis Assessment in Rodent Models
Rodent models are extensively used to assess the impact of eEF2K inhibitors on cancer progression. The growth of primary tumors is typically monitored over time following treatment with the inhibitor. For instance, systemic administration of a novel coumarinyl chalcone-based eEF2K inhibitor significantly suppressed the growth of MDA-MB-231 tumors in an orthotopic breast cancer model in mice. acs.org Furthermore, the metastatic potential of cancer cells can be evaluated by examining the spread of tumor cells to distant organs. Inhibition of eEF2K has been shown to suppress migration and invasion of cancer cells in vitro, and in vivo studies have demonstrated that targeting eEF2K can prevent tumor progression and angiogenesis. mdpi.com
Below is an interactive table summarizing findings from in vivo studies on eEF2K inhibition:
| Model | Intervention | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) Mouse Model | Genetic inhibition of eEF2K | Complete suppression of tumor growth. | aacrjournals.org |
| Colorectal Cancer (CRC) Mouse Model | Novel small-molecule eEF2K inhibitor | Suppression of tumor growth. | aacrjournals.org |
| Breast Cancer Xenograft Mouse Model | β-phenylalanine derivative eEF2K inhibitor (21l) | Inhibition of tumor growth via apoptosis induction. | medchemexpress.eu |
| Dravet Syndrome Mouse Model | Genetic deletion and pharmacological inhibition of eEF2K | Amelioration of epileptic phenotype and behavioral deficits. | researchgate.netbiorxiv.org |
| Orthotopic Breast Cancer Mouse Model | Coumarinyl chalcone (B49325) eEF2K inhibitor (2C) | Significant suppression of tumor growth. | acs.org |
-Omics Approaches
-Omics technologies provide a global view of the molecular changes induced by the inhibition of eEF2K, offering deep insights into the compound's mechanism of action and identifying potential biomarkers of response.
Transcriptomic Analysis (e.g., RNA Sequencing)
Transcriptomic analysis, particularly through RNA sequencing (RNA-seq), allows for the comprehensive profiling of gene expression changes following eEF2K inhibition. In cancer research, transcriptomic data from The Cancer Genome Atlas (TCGA) has been used to correlate high eEF2K expression with shorter survival in patients with certain cancers. aacrjournals.org In preclinical studies, RNA-seq can reveal the downstream pathways affected by eEF2K inhibitors. For example, in colorectal cancer models, transcriptomic analyses of patient tissue have supported the signaling pathways identified in preclinical models where eEF2K activity is implicated in tumor suppression. elifesciences.org By applying RNA-seq to cells or tissues treated with this compound, researchers can identify the specific genes and pathways modulated by the inhibitor, providing a molecular signature of its activity.
Proteomic Studies (e.g., Phosphoproteomics)
Proteomic and phosphoproteomic studies offer a direct assessment of the changes in protein expression and phosphorylation status following eEF2K inhibition. Since eEF2K's primary known substrate is eEF2, a key initial step is to confirm that an inhibitor like this compound reduces the phosphorylation of eEF2 at its target site (Threonine 56). acs.org Broader phosphoproteomic screens can identify other downstream targets and affected signaling pathways. For instance, a phosphoproteomics screen identified eEF2K as a mediator of sensitivity to the co-treatment of cancer cells with PI3K and MAPK pathway inhibitors. nih.govnih.gov This highlights the power of phosphoproteomics in uncovering complex drug interactions and mechanisms of synergy. Proteomic analysis of triple-negative breast cancer cells following combined depletion of eEF2K and 4EBP1 revealed significant changes in pathways related to the extracellular matrix. nih.gov Such studies are crucial for building a comprehensive understanding of the cellular response to eEF2K inhibition.
Below is an interactive table summarizing findings from -omics studies related to eEF2K:
| -Omics Technique | Model System | Key Findings | Reference |
| Transcriptomic Analysis (TCGA) | Triple-Negative Breast Cancer Patients | High eEF2K expression correlates with shorter overall and relapse-free survival. | aacrjournals.org |
| Transcriptomic and Proteomic Analysis | Colorectal Cancer Patient Tissue | eEF2K expression is reduced in clinical CRC samples compared to normal tissue. | elifesciences.org |
| Phosphoproteomics | Cancer Cell Lines | eEF2K mediates synergy to co-treatment with PI3K and MEK inhibitors. | nih.govnih.gov |
| Proteomic Analysis | Triple-Negative Breast Cancer Cells | Combined depletion of eEF2K and 4EBP1 impacts the collagen-containing extracellular matrix pathway. | nih.gov |
Current Challenges and Future Research Trajectories for Eef2k and Its Inhibitors
Elucidating the Context-Dependent and Dual Roles of eEF2K in Pathophysiology
A primary challenge in the development of eEF2K-targeted therapies is the enzyme's complex and often contradictory roles in different pathological contexts. While eEF2K is overexpressed in several cancers, including breast, pancreatic, and lung cancer, where it promotes tumor cell survival, its expression is surprisingly downregulated in colon cancer, correlating with a worse prognosis. frontiersin.orgresearchgate.net This suggests a dual role for eEF2K, acting as both a tumor promoter and a potential tumor suppressor depending on the cancer type and the specific cellular microenvironment. frontiersin.org
For instance, in some contexts, eEF2K activation helps cancer cells adapt to harsh conditions like nutrient deprivation and hypoxia by conserving energy through the inhibition of protein synthesis. researchgate.netmdpi.com Conversely, in other scenarios, inhibiting eEF2K can block cancer cell migration and tumor growth. researchgate.net In lung cancer, eEF2K has been shown to inhibit aerobic glycolysis independently of its role in protein synthesis, thereby impairing tumor growth. frontiersin.org This context-dependent functionality complicates the straightforward application of eEF2K inhibitors across all cancer types.
Future research must focus on dissecting the specific signaling pathways and molecular mechanisms that dictate eEF2K's function in different tissues and disease states. Understanding why eEF2K exhibits these dual roles is critical for identifying patient populations that would most benefit from eEF2K inhibition and for avoiding potential adverse effects.
Advancing the Specificity and Potency of eEF2K Inhibitors
While several small molecule inhibitors of eEF2K have been developed, a significant hurdle is their often-insufficient specificity and potency. mdpi.comnih.gov Many current inhibitors lack the desired selectivity, which can lead to off-target effects and potential toxicity. frontiersin.org For example, the widely used inhibitor NH125 has been questioned regarding its specificity and its direct effects on eEF2 phosphorylation. nih.govbiorxiv.org Although compounds like A-484954 are considered more potent and selective, there is still a need for further optimization of their drug-like properties. nih.govnih.gov
The development of eEF2K inhibitors is still in the early preclinical stages, and an optimal pharmacophore or structural scaffold has yet to be identified. mdpi.comnih.gov The unique nature of eEF2K as an atypical kinase, distinct from the majority of other mammalian kinases, presents an opportunity for designing highly specific inhibitors. acs.org
Future research should prioritize the discovery and development of novel chemical scaffolds that can achieve high potency and selectivity for eEF2K. This will likely involve a combination of high-throughput screening, structure-based drug design—aided by the recently available crystal structure of eEF2K—and medicinal chemistry efforts to optimize lead compounds. acs.orgmdpi.com The goal is to develop inhibitors that effectively target eEF2K without impinging on other critical protein kinases. acs.org
Exploring Novel Binding Sites and Allosteric Modulation of eEF2K
The majority of current eEF2K inhibitors are ATP-competitive, meaning they bind to the same site as ATP, the enzyme's energy source. frontiersin.orgnih.gov While effective, this approach can sometimes suffer from a lack of specificity, as the ATP-binding pocket is conserved across many kinases. A promising future direction is the exploration of novel binding sites on the eEF2K protein to develop allosteric modulators.
Allosteric modulators bind to a site distinct from the active site, inducing a conformational change in the enzyme that alters its activity. nih.gov This approach can offer greater specificity, as allosteric sites are often less conserved than active sites. Research has begun to shed light on the complex allosteric regulation of eEF2K by molecules like Ca2+/calmodulin (CaM) and ADP. portlandpress.comnih.govpnas.org For instance, the binding of Ca2+/CaM enhances eEF2K's ability to bind ATP, and ADP can enhance the kinase's sensitivity to CaM. nih.govpnas.org
Future investigations should aim to identify and characterize these and other potential allosteric sites on eEF2K. This could involve techniques like X-ray crystallography, cryo-electron microscopy, and computational modeling to map the protein's surface and identify "druggable" pockets. mdpi.com The development of allosteric inhibitors or activators could provide a more nuanced and specific way to modulate eEF2K activity for therapeutic benefit.
Investigation of eEF2K-IN-21I and Similar Analogues in Defined Preclinical Models
This compound is described as an eEF2K inhibitor that induces significant apoptosis through classical apoptotic pathways. hodoodo.comdcchemicals.commedkoo.com While this provides a starting point, detailed preclinical evaluation of this compound and structurally similar analogues is crucial. A significant challenge is that many potent in vitro inhibitors fail to demonstrate efficacy in vivo due to a variety of factors that arise when moving from cell-based assays to whole-animal models. mdpi.comnih.gov
Therefore, future research must involve the systematic testing of this compound and its analogues in well-defined preclinical models of relevant diseases, such as various cancers and neurodegenerative disorders. patsnap.com This includes using orthotopic xenograft mouse models for cancer to assess the inhibitor's effect on tumor growth and metastasis in a more physiologically relevant setting. researchgate.net For neurodegenerative diseases like Alzheimer's, testing in established mouse models is necessary to evaluate the impact on cognitive function and underlying pathology. biorxiv.org
These studies should aim to establish a clear relationship between target engagement (inhibition of eEF2K in the target tissue), pharmacokinetic and pharmacodynamic properties, and therapeutic efficacy.
Integration of Multi-Omics Data for Comprehensive Pathway Mapping
The signaling pathways upstream and downstream of eEF2K are complex and not fully elucidated. nih.gov eEF2K is regulated by various inputs, including mTORC1 and AMPK pathways, and its activation can have wide-ranging effects on the proteome. frontiersin.org A comprehensive understanding of these networks is essential for predicting the full effects of eEF2K inhibition.
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and phosphoproteomics, offers a powerful approach to map the intricate signaling networks involving eEF2K. researchgate.netoup.com By analyzing these large datasets from preclinical models or patient samples, researchers can identify novel upstream regulators and downstream effectors of eEF2K. diva-portal.org This can help to understand the context-dependent roles of the kinase and may reveal biomarkers to predict which patients are most likely to respond to eEF2K inhibitors.
Future research should leverage these multi-omics approaches to build comprehensive maps of the eEF2K signaling pathway in different cellular and disease contexts. biorxiv.org This will provide a more holistic understanding of the biological consequences of targeting eEF2K and may uncover new therapeutic opportunities or potential combination therapies.
Translational Research Implications of eEF2K Modulation for Therapeutic Development in Preclinical Settings
The ultimate goal of eEF2K research is to translate preclinical findings into effective therapies for patients. A significant challenge in drug development is the high rate of failure in clinical trials, often due to a lack of efficacy or unforeseen toxicity that was not apparent in preclinical studies. chemrxiv.org Therefore, a strong focus on translational research is essential.
This involves designing preclinical studies that are more predictive of clinical outcomes. For example, using patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into a mouse, can provide a more accurate assessment of how a human tumor will respond to an eEF2K inhibitor. Furthermore, identifying and validating predictive biomarkers through multi-omics analysis can help in selecting patients for future clinical trials.
Future research should also explore the potential of combination therapies. Given the complex role of eEF2K in cellular stress responses, its inhibition may synergize with other treatments like chemotherapy, radiation, or other targeted therapies. patsnap.comspiedigitallibrary.org For instance, combining eEF2K inhibitors with PI3K and MEK inhibitors has shown synergy in certain cancer cells. nih.gov Preclinical studies should systematically evaluate these combinations to identify the most promising strategies for clinical development. The fact that eEF2K is not essential for normal mammalian viability under healthy conditions makes it an attractive target, as its inhibition may have a favorable therapeutic window. frontiersin.orgacs.org
Q & A
Basic Research Questions
Q. How should researchers design reproducible experiments to evaluate eEF2K-IN-21I's kinase inhibition efficacy?
- Methodological Guidance :
- Include positive/negative controls (e.g., known kinase inhibitors) and dose-response curves to establish potency. Use standardized protocols for cell viability assays (e.g., MTT) and kinase activity measurements (e.g., ADP-Glo™ assays).
- Document all experimental variables: solvent type (e.g., DMSO concentration), incubation times, and temperature. For reproducibility, follow guidelines requiring "sufficient evidence of compound identity and purity" for new compounds .
- Validate results via orthogonal methods (e.g., Western blotting for phospho-eEF2 levels) to confirm target engagement .
Q. What methods are recommended to validate this compound's target specificity in cellular models?
- Methodological Guidance :
- Conduct kinase profiling assays against a panel of 50+ kinases to identify off-target effects. Use cellular thermal shift assays (CETSA) to confirm direct binding to eEF2K .
- Compare phenotypic outcomes (e.g., apoptosis, autophagy) in wild-type vs. eEF2K-knockout cell lines to isolate compound-specific effects .
- Include data on selectivity ratios (IC50 values for eEF2K vs. other kinases) in supplementary materials .
Q. How can researchers integrate existing literature on this compound into a hypothesis-driven framework?
- Methodological Guidance :
- Perform a systematic review using databases like PubMed and Scopus, focusing on terms such as "eEF2K inhibitors" and "translational control in cancer." Annotate contradictions (e.g., conflicting IC50 values) for further investigation .
- Use tools like Semrush Topic Research to identify understudied areas (e.g., eEF2K's role in neuronal metabolism) and align them with experimental objectives .
Advanced Research Questions
Q. How can contradictory data on this compound's IC50 values across studies be resolved?
- Methodological Guidance :
- Analyze experimental variables causing discrepancies: cell line heterogeneity (e.g., HeLa vs. HEK293), assay conditions (e.g., ATP concentrations in kinase assays), or batch-to-batch compound variability .
- Apply meta-analysis with standardized normalization (e.g., Z-score transformation) to compare datasets. Use Bland-Altman plots to assess inter-study variability .
- Publish raw data and detailed protocols in supplementary materials to enable cross-validation .
Q. What strategies optimize in vivo pharmacokinetic profiling of this compound?
- Methodological Guidance :
- Use LC-MS/MS to quantify plasma and tissue concentrations, ensuring calibration curves meet FDA validation criteria (e.g., R² > 0.99). Monitor metabolites via high-resolution mass spectrometry .
- Design tissue distribution studies in rodent models, prioritizing organs with high eEF2K expression (e.g., brain, liver). Include open-ended questions in ethics applications to justify invasive sampling .
- Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate half-life and bioavailability .
Q. How to design multi-omics studies to elucidate this compound's mechanism of action?
- Methodological Guidance :
- Combine transcriptomics (RNA-seq) and phosphoproteomics (TMT labeling) to map downstream signaling pathways. Use pathway enrichment tools (e.g., DAVID, GSEA) to identify overrepresented biological processes .
- Integrate single-cell RNA-seq to resolve cell-type-specific responses in heterogeneous tissues (e.g., tumors). Validate findings via CRISPR-Cas9 knockouts of candidate genes .
- Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public deposition of omics datasets .
Ethical and Methodological Considerations
Q. What ethical safeguards are critical when conducting animal studies with this compound?
- Methodological Guidance :
- Justify sample sizes using power analysis to minimize animal use. Document compliance with ARRIVE guidelines in ethics applications .
- Include attention-check questions in behavioral assays (e.g., forced swim tests) to detect outliers and ensure data integrity .
Q. How to address potential conflicts between in vitro and in vivo efficacy data for this compound?
- Methodological Guidance :
- Perform ex vivo validation (e.g., tumor slice cultures) to bridge the gap between cell-based and animal models. Use microdialysis to measure free compound concentrations in target tissues .
- Apply Bayesian hierarchical models to account for variability across experimental systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
